Einecs 304-311-5
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 304-311-5, represents a unique chemical identifier. The compound’s entry implies its commercial relevance and inclusion in toxicity prediction models, such as Read-Across Structure Activity Relationships (RASAR) or Quantitative Structure-Activity Relationships (QSAR), to fill data gaps .
Properties
CAS No. |
94248-39-2 |
|---|---|
Molecular Formula |
C18H33NO6S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3-di(propan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C12H18O3S.C6H15NO3/c1-8(2)10-6-5-7-11(16(13,14)15)12(10)9(3)4;8-4-1-7(2-5-9)3-6-10/h5-9H,1-4H3,(H,13,14,15);8-10H,1-6H2 |
InChI Key |
MPJSGVMPVXINLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)C(C)C.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 304-311-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 304-311-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 304-311-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined by the specific application and the nature of the compound .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Similarity assessments for EINECS compounds rely on computational tools like the Tanimoto index , which measures structural similarity using PubChem 2D fingerprints. A threshold of ≥70% similarity defines "analogs" for read-across predictions . For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 were used to predict toxicity for 33,000 EINECS compounds, demonstrating that small labeled datasets can cover large unlabeled chemical spaces .
Structural Analogs
Hypothetical analogs of EINECS 304-311-5 might include:
- Quaternary ammonium compounds (e.g., EINECS 92129-34-5): These share functional groups like charged nitrogen centers and fluorinated alkyl chains, influencing antimicrobial properties and environmental persistence .
Table 1: Structural and Functional Comparison
Functional Analogs
Compounds with overlapping industrial uses but divergent structures:
- Organothiophosphates: Used as pesticides, these share neurotoxic mechanisms but differ in hydrolytic stability compared to this compound .
- Substituted mononitrobenzenes: Similar log Kow ranges (2.5–4.0) enable QSAR-based aquatic toxicity predictions despite structural differences .
Key Research Findings
- Toxicity Prediction : For chlorinated alkanes, QSAR models using in vitro data achieved R² = 0.85 for fish toxicity, suggesting applicability to this compound if log Kow and reactivity align .
- Regulatory Challenges : Over 54% of EINECS chemicals remain unclassified, necessitating hybrid approaches (e.g., RASAR + in vitro assays) for risk assessment .
Preparation Methods
Direct Chlorosulfonation of Sulfur Trioxide
The primary industrial method for preparing chlorosulfonic acid involves the reaction of sulfur trioxide (SO3) with hydrogen chloride (HCl) or sulfuryl chloride (SO2Cl2). The reaction proceeds as follows:
$$
SO3 + HCl \rightarrow SO2(OH)Cl
$$
or alternatively,
$$
SO3 + SO2Cl2 \rightarrow SO2(OH)Cl + SO_2
$$
This method is favored for its efficiency and relatively straightforward process control. Sulfur trioxide is generated by the catalytic oxidation of sulfur dioxide, and then reacted with hydrogen chloride gas under controlled temperature and pressure conditions to yield chlorosulfonic acid.
Sulfuryl Chloride Route
Another preparation route involves the reaction of sulfuryl chloride with water in a controlled manner to produce chlorosulfonic acid:
$$
SO2Cl2 + H2O \rightarrow SO2(OH)Cl + HCl
$$
This method requires precise control of water addition to avoid excessive hydrolysis and side reactions. It is less commonly used industrially due to the handling difficulties of sulfuryl chloride and the corrosive byproduct hydrogen chloride.
Laboratory Preparation Methods
In laboratory settings, chlorosulfonic acid is often prepared by the direct chlorosulfonation of sulfuric acid with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3):
$$
H2SO4 + PCl5 \rightarrow SO2(OH)Cl + POCl_3 + HCl
$$
or
$$
H2SO4 + POCl3 \rightarrow SO2(OH)Cl + P2O5 + HCl
$$
These methods are suitable for small-scale synthesis and research purposes, providing relatively pure chlorosulfonic acid but requiring careful handling of toxic reagents and corrosive byproducts.
Research Findings and Optimization Studies
Recent research has focused on optimizing the chlorosulfonation process to improve yield, reduce byproducts, and enhance safety. Key findings include:
- Catalyst Development: Use of solid acid catalysts to facilitate SO3 generation and improve reaction selectivity.
- Process Intensification: Continuous flow reactors have been shown to provide better temperature control and safer handling compared to batch reactors.
- Byproduct Management: Advanced scrubbing systems for HCl and SO2 gases reduce environmental impact.
- Alternative Precursors: Studies on using chlorosulfonyl isocyanate and other chlorinating agents to produce chlorosulfonic acid with fewer hazards.
These advances contribute to more sustainable and economically viable production methods.
Summary Table of Preparation Methods
| Method | Reactants | Scale | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct chlorosulfonation | SO3 + HCl or SO2Cl2 | Industrial | High yield, well-established | Requires handling of toxic gases |
| Sulfuryl chloride hydrolysis | SO2Cl2 + H2O | Industrial/Lab | Simpler reagents | Difficult control, corrosive byproducts |
| Phosphorus chloride route | H2SO4 + PCl5 or POCl3 | Laboratory | Suitable for small scale | Toxic reagents, complex byproducts |
| Continuous flow reactors | SO3 + HCl (flow system) | Emerging tech | Improved safety and control | Requires specialized equipment |
Q & A
Q. How should researchers address ethical concerns in animal studies involving this compound?
- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE) to minimize sample size while ensuring statistical power. Use non-invasive monitoring techniques (e.g., in vivo imaging) where possible. Publish ethical approval details and adverse event reports transparently .
Tables for Methodological Reference
| Parameter | Example Values | Documentation Standard |
|---|---|---|
| Synthetic Yield | 65–78% | Report mean ± SD across three trials |
| Purity (HPLC) | ≥98% | Specify column type and mobile phase |
| Toxicity (IC₅₀) | 12.5 µM (95% CI: 10.1–14.9) | Include raw dose-response data |
| Stability (pH 7.4, 25°C) | 90% remaining after 24 hours | Detail storage conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
